2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 5-hydroxymethyl-substituted imidazole core linked via a sulfanyl bridge to an ethylcarbamoylmethyl group and a 2,4,6-trimethylphenylacetamide moiety.
Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-5-20-16(25)9-23-15(10-24)8-21-19(23)27-11-17(26)22-18-13(3)6-12(2)7-14(18)4/h6-8,24H,5,9-11H2,1-4H3,(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZCKLJCKACCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the trimethylphenyl moiety. Common reagents used in these steps include ethyl isocyanate, formaldehyde, and trimethylbenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution at the sulfanyl group can produce a variety of thioether compounds.
Scientific Research Applications
2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it a valuable tool in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with and alter the function of key biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with other acetamide and imidazole derivatives. Below is a comparative analysis based on substituents, synthesis, and reported bioactivity:
Bioactivity and Structure-Activity Relationships (SAR)
- Nitroimidazoles () : The nitro group enhances antiparasitic activity but may increase mutagenicity. Substitution at position 4 (e.g., phenylsulfonylmethyl) improves selectivity and potency against C. difficile .
- Oxadiazole-Acetamides () : Sulfanyl linkages and indole groups may enhance membrane permeability, though bioactivity data are lacking.
- Target Compound : The absence of a nitro group and presence of a hydroxymethyl substituent could reduce toxicity compared to nitroimidazoles. The ethylcarbamoyl and trimethylphenyl groups may improve metabolic stability and target binding .
Biological Activity
The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. Its molecular formula is , and it has a molecular weight of 348.42 g/mol. This compound contains an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, which are often associated with various pharmacological properties.
Structural Characteristics
The compound's structure suggests a variety of functional groups that may interact with biological targets. The imidazole ring is particularly noteworthy as derivatives of imidazole are frequently studied for their roles in medicinal chemistry, including antifungal and anticancer activities.
| Structural Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring known for its biological activity. |
| Sulfanyl Group | May enhance interaction with biological macromolecules. |
| Phenylacetamide Moiety | Often linked to analgesic and anti-inflammatory effects. |
Case Studies and Research Findings
Although direct studies on the specific compound are scarce, research into structurally similar compounds provides valuable insights:
- Study on Imidazole Derivatives : Research has shown that imidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, a study demonstrated that certain imidazole compounds effectively reduced tumor size in animal models by targeting specific signaling pathways involved in cell proliferation.
- Pharmacological Profiles of Similar Compounds : A comparative analysis was conducted on several imidazole-containing compounds (e.g., Nilotinib and Imazethapyr) to evaluate their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Nilotinib | Imidazole derivative with trifluoromethyl groups | Antitumor agent |
| Imazethapyr | Pyridine-derived herbicide | Herbicidal activity |
| Mefluidide | Plant growth regulator | Suppresses vegetative growth |
Interaction Studies
Understanding how This compound interacts with biological macromolecules is crucial for elucidating its potential therapeutic applications. Techniques such as molecular docking studies and enzyme kinetics assays can provide insights into its efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
